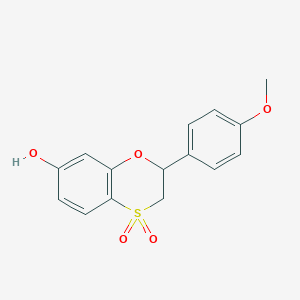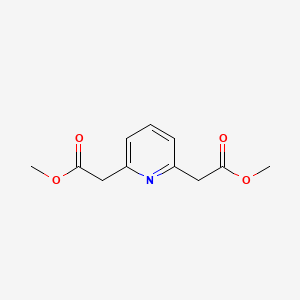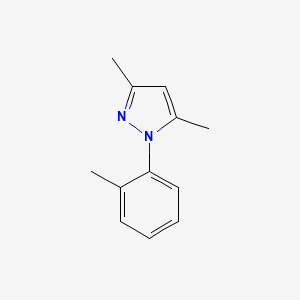
3,5-dimethyl-1-o-tolyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-o-tolyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-o-tolyl-1H-pyrazole typically involves the condensation of acetylacetone with hydrazine, followed by cyclization. One common method is the reaction of acetylacetone with hydrazine monohydrate under reflux conditions to form the pyrazole ring. The reaction can be represented as follows:
CH3COCH2COCH3+N2H4→(CH3C)2CHN2H+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-o-tolyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-o-tolyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-o-tolyl-1H-pyrazole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A closely related compound with similar structural features but lacking the o-tolyl group.
1-Phenyl-3,5-dimethylpyrazole: Another similar compound with a phenyl group instead of the o-tolyl group.
Uniqueness
3,5-Dimethyl-1-o-tolyl-1H-pyrazole is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C12H14N2/c1-9-6-4-5-7-12(9)14-11(3)8-10(2)13-14/h4-8H,1-3H3 |
InChI-Schlüssel |
XOUNCQOBGIBMRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

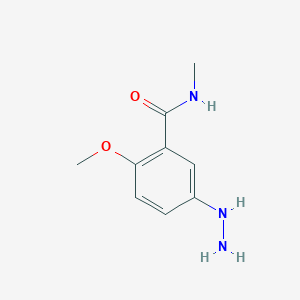
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)


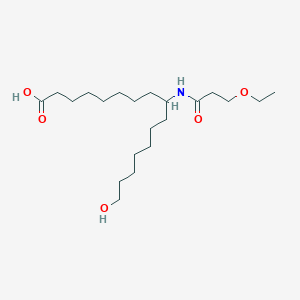
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
